molecular formula C11H14BrN B1449442 1-[(4-Bromo-3-methylphenyl)methyl]azetidine CAS No. 1862817-57-9

1-[(4-Bromo-3-methylphenyl)methyl]azetidine

Cat. No.: B1449442
CAS No.: 1862817-57-9
M. Wt: 240.14 g/mol
InChI Key: DOTQQNCYLNGTFM-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-methylphenyl)methyl]azetidine is an organic compound that features an azetidine ring substituted with a 4-bromo-3-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-3-methylphenyl)methyl]azetidine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-3-methylphenyl)methyl]azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The azetidine ring can be reduced to a more saturated ring system using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.

    Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert solvent (e.g., ether).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., 1-[(4-amino-3-methylphenyl)methyl]azetidine).

    Oxidation: 4-bromo-3-methylbenzoic acid or 4-bromo-3-methylbenzaldehyde.

    Reduction: Saturated azetidine derivatives.

Scientific Research Applications

1-[(4-Bromo-3-methylphenyl)methyl]azetidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study biological pathways and interactions due to its unique structural features.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-methylphenyl)methyl]azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity towards its target. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenol: Shares the 4-bromo-3-methylphenyl group but lacks the azetidine ring.

    1-[(4-Chloro-3-methylphenyl)methyl]azetidine: Similar structure with a chlorine atom instead of bromine.

    1-[(4-Bromo-3-methylphenyl)methyl]pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

1-[(4-Bromo-3-methylphenyl)methyl]azetidine is unique due to the presence of both the azetidine ring and the 4-bromo-3-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-bromo-3-methylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-9-7-10(3-4-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTQQNCYLNGTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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